molecular formula C10H20ClNO2 B1436458 {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride CAS No. 2060000-35-1

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride

Cat. No. B1436458
M. Wt: 221.72 g/mol
InChI Key: HHWNWKKWGDTKRI-UHFFFAOYSA-N
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Description

“{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride” is an organic compound . Its CAS Number is 2060000-35-1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2.ClH/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10;/h9H,1-8,11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound appears as a powder . Its molecular weight is 221.73 . The storage temperature is 4 °C .

Scientific Research Applications

Synthesis Methodologies

A number of studies have focused on developing synthesis methods for dioxaspiro compounds. For instance, Uchiyama et al. (2001) described an enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, highlighting a new route to optically active spiroketals which are crucial components in natural products and synthetic chemistry. This method, based on intramolecular asymmetric oxyselenenylation, demonstrates the versatility of spiro compounds synthesis (Uchiyama et al., 2001). Similarly, Keller et al. (2002) developed a novel route to 1,7-dioxaspiro[5.5]undecanes through a process that includes ring-closing metathesis and rearrangement, showcasing the flexibility of spiro compounds in synthetic chemistry (Keller et al., 2002).

Crystal Structure and Thermodynamic Properties

Zeng et al. (2021) investigated a 1,5-dioxaspiro[5.5] derivative, exploring its crystal structure, thermodynamic properties, and theoretical simulations. This study not only provided insights into the molecular structure but also the compound's potential applications in material science and engineering (Zeng et al., 2021).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes represent specific hazards, but the details were not provided in the sources I found.

properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNWKKWGDTKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
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{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
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{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
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